molecular formula C12H19BrOSi B129674 (3-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 65423-56-5

(3-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No. B129674
CAS RN: 65423-56-5
M. Wt: 287.27 g/mol
InChI Key: BFRHMVJJJGUHDI-UHFFFAOYSA-N
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Description

“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H19BrOSi . It is also known by other names such as “1-Bromo-3-(tert-butyldimethylsiloxy)benzene” and "(3-bromophenoxy)-tert-butyl-dimethylsilane" .


Molecular Structure Analysis

The molecular structure of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” consists of a bromophenoxy group attached to a tert-butyl dimethylsilane group . The average mass of the molecule is 287.268 Da, and the monoisotopic mass is 286.038849 Da .


Physical And Chemical Properties Analysis

“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a liquid at 20°C . It has a density of 1.1±0.1 g/cm³ . The boiling point is 317.8±25.0 °C at 760 mmHg . The compound has a flash point of 146.0±23.2 °C .

Scientific Research Applications

1. Applications in Catalyzed Reactions

  • Intra/Intermolecular Cascade Cross-Coupling/Cyclizations: Derivatives of (3-Bromophenoxy)(tert-butyl)dimethylsilane, like [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, have been used in palladium-catalyzed intra-intermolecular cascade cross couplings. These reactions result in the formation of indene analogues and other complex molecular structures (Demircan, 2014).

2. Development of Fluorescent Nanoparticles

  • Creating Enhanced Brightness Emission-Tuned Nanoparticles: Compounds containing (3-Bromophenoxy)(tert-butyl)dimethylsilane structures are integral in forming nanoparticles with high fluorescence emission. These nanoparticles, created through complex chemical processes, show promise for optoelectronic applications such as in organic light-emitting devices (OLEDs) (Fischer, Baier, & Mecking, 2013).

3. Synthesis of Heterocyclic Compounds

  • Synthesizing Novel β-Amino Acids: The compound (3-Bromophenoxy)(tert-butyl)dimethylsilane plays a role in the synthesis of novel β-amino acids, which are crucial for peptide and peptidomimetic synthesis. Such compounds have a range of potential applications in medicinal chemistry and drug design (Bovy & Rico, 1993).

4. Structural Studies and Molecular Design

  • Building Extended Structures and Ligands: This compound is used in the synthesis of complex molecular structures, like C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds are useful for studying molecular interactions and designing new materials and catalysts (Dinger & Scott, 2000).

Safety And Hazards

The compound is classified as a combustible liquid and can cause skin and eye irritation . It should be stored under inert gas in a cool, well-ventilated place . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

(3-bromophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRHMVJJJGUHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460296
Record name (3-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenoxy)(tert-butyl)dimethylsilane

CAS RN

65423-56-5
Record name (3-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenol (50 g, 289 mmol) in 340 mL DMF was added Et3N (35 g, 347 mmol) and tert-butyldimethylsilyl chloride (52 g, 347 mmol). The mixture was stirred for 0.5 h, and then diluted with Et2O (2 L). The organic phase was washed with 5% aqueous HCl and brine, and dried over MgSO4. Flash chromatography using hexane:EtOAc (95:5) gave 80.1 g (96%) of product.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

By the method of preparation 1, 3-bromophenol (5.0 g, 28.90 mmol) in dimethylformamide (20 mL) was treated with t-butyldimethylsilyl chloride (4.4 g, 28.9 mmol) and imidazole (3.9 g, 57.9 mmol) to provide, after chromatography (silica gel, hexanes), the desired product as a clear oil: 1H NMR d 0.22 (s, 6H), 1.00 (s, 9H), 6.78 (m, 1H), 7.02 (s, 1H), 7.10 (d, J=5.1 Hz, 2H); MS (FD) m/e 288 (M+); Anal. calc'd. for C12H19BrOSi: C, 50.17; H, 6.67. Found: C, 50.07; H, 6.45.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Bromophenol (6 mmol, 1.04 g), imidazole (10 mmol, 0.68 g) and TBDMSCl (6.6 mmol, 0.99 g) were dissolved in DCM (20 ml). The solution was allowed to stir at room temperature overnight. The solid generated during the reaction was filtered off and the solvent removed under reduced pressure. The resulting residue was subjected to flash chromatography (EtOAc/Hexanes=3%˜15%) giving compound 2 (1.56 g, 5.44 mmol, yield 91%). 1H NMR (CDCl3): δ 7.11-7.08 (m, 2H), 7.03-7.02 (m, 1H), 6.80-6.77 (m, 1H), 0.99 (s, 9H), 0.31 (s, 6H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods IV

Procedure details

A mixture of 1400 g (8.1 mol) of 3-bromophenol, 1218 g (8.1 mol) of tertbutylchlorodimethylsilane and 1376 g (20.2 mol) of imidazole in 1600 mL of N,N-dimethylformamide was stirred at room temperature under nitrogen for 18 hours. The reaction mixture was poured into pH 8 aqueous buffer solution and extracted with diethyl ether. The ether extracts were washed with water and brine, dried over sodium sulfate, and the solvent was evaporated under vacuum to give 2314 g of crude 3-bromophenyl tert-butyldimethylsilyl ether as an orange oil. NMR (CDCl3, 200 MHz) δ:0.2 (s, 6H); 0.95 (s, 9H); 6.8 (m, 1H); 7.0-7.1 (m, 3H).
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
1218 g
Type
reactant
Reaction Step One
Quantity
1376 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous buffer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Q Shen, Y Qian, X Huang, X Xu, W Li… - ACS Medicinal …, 2016 - ACS Publications
The classic “message-address” concept was proposed to address the binding of endogenous peptides to the opioid receptors and was later successfully applied in the discovery of the …
Number of citations: 16 pubs.acs.org
JS Rush, T Subramanian… - Current chemical …, 2015 - ingentaconnect.com
Background: Dolichyl phosphate-linked mono- and oligosaccharides (DLO) are essential intermediates in protein N-glycosylation, C- and O-mannosylation and GPI anchor biosynthesis…
Number of citations: 2 www.ingentaconnect.com
W Pein - 2021 - deepblue.lib.umich.edu
The invention of transition-metal catalyzed cross-coupling reactions has fundamentally changed how chemists approach the synthesis of small molecules. Moreover, the ability to …
Number of citations: 0 deepblue.lib.umich.edu
Y Liang - 2016 - thesis.library.caltech.edu
The applications of nickel-catalyzed cross-coupling strategy to the synthesis of organofluorine compounds are explored in this thesis. Chapter 2 describes the development of the first …
Number of citations: 3 thesis.library.caltech.edu
S Lu, W Shang, P Yang, T Wang, J Yang, Y Wang - Tetrahedron, 2023 - Elsevier
An efficient approach for the total synthesis of pyrano[3,2-a]carbazole alkaloids was reported, resulting in the synthesis of six natural pyrano[3,2-a]carbazole alkaloids, namely …
Number of citations: 0 www.sciencedirect.com
JG Sośnicki, Ł Struk, M Kurzawski… - Organic & …, 2014 - pubs.rsc.org
An easy and novel approach to synthesize 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones via addition of aryllithiums to 5-aryl substituted pyrimidine-2(1H)-thiones, which …
Number of citations: 31 pubs.rsc.org
P **e, J Zhang, B Chen, X Li, W Zhang, M Zhu, W Li… - Molecules, 2022 - mdpi.com
Opioid receptors are members of the group of G protein-couple receptors, which have been proven to be effective targets for treating severe pain. The interactions between the opioid …
Number of citations: 7 www.mdpi.com
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu
NW Pino - 2022 - ideals.illinois.edu
Small molecules in biology have been studied by chemists and biologists for decades. As we have grown to understand more, we have discovered that highly reactive and difficult to …
Number of citations: 0 www.ideals.illinois.edu
S Hellström, LJ Lindgren, Y Zhou, F Zhang… - Polymer …, 2010 - pubs.rsc.org
We report on a new series of small band gap conjugated polymers utilizing donor–acceptor–donor substructures in the polymer backbone to broaden and extend the optical absorption …
Number of citations: 23 pubs.rsc.org

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